methyl 4-(2-anilino-2-oxoethoxy)benzoate
Description
Methyl 4-(2-anilino-2-oxoethoxy)benzoate is an organic compound characterized by a benzoate ester core substituted with a phenacyl-aniline moiety. Its structure comprises a methyl ester group at the para-position of the benzene ring, linked via an oxyethylene bridge to a 2-anilino-2-oxoethyl group.
Properties
IUPAC Name |
methyl 4-(2-anilino-2-oxoethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-16(19)12-7-9-14(10-8-12)21-11-15(18)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYRKLGDRHKOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hydrogen Bonding Capacity |
|---|---|---|---|---|
| This compound | C₁₆H₁₄NO₅ | 313.3 (calculated) | Anilino, benzoate ester | 2 donors (N–H, O), 3 acceptors (O, N) |
| Benzyl 2-[2-(4-chloro-2-methoxyanilino)-2-oxoethoxy]benzoate | C₂₃H₂₀ClNO₅ | 425.9 | Cl, OMe, benzyl | 1 donor (N–H), 5 acceptors (O, Cl) |
| 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate | C₁₆H₁₃BrO₃ | 333.18 | Br, methyl | 1 acceptor (O) |
| [2-(2-Methoxyanilino)-2-oxoethyl] 4-(dimethylamino)benzoate | C₁₈H₁₉N₂O₅ | 343.36 | OMe, dimethylamino | 2 donors (N–H), 5 acceptors (O, N) |
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Br in the bromophenyl analog) enhance electrophilic reactivity, while electron-donating groups (e.g., OMe, dimethylamino) increase solubility in polar solvents .
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